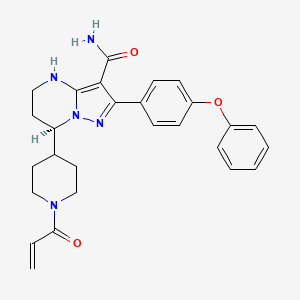

(R)-Zanubrutinib

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(7R)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC(CC1)[C@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Zanubrutinib IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanubrutinib is a potent and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The commercially developed and clinically approved form of zanubrutinib is the (S)-enantiomer. This document provides the specific chemical identifiers for the (R)-enantiomer of zanubrutinib.

Chemical Identity of (R)-Zanubrutinib

| Identifier | Value |

| IUPAC Name | (7R)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide[1] |

| CAS Number | 1691249-44-1[1] |

Mechanism of Action: BTK Inhibition in the B-Cell Receptor Signaling Pathway

Zanubrutinib exerts its therapeutic effect by selectively and covalently binding to the cysteine residue (Cys481) in the active site of BTK. This irreversible inhibition blocks the downstream signaling cascade initiated by the B-cell receptor, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. In malignant B-cells that exhibit constitutive activation of the BCR pathway, inhibition of BTK leads to decreased tumor cell growth and survival.

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of intervention by zanubrutinib.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of BTK inhibitors. The following sections outline the methodologies for key assays used in the characterization of zanubrutinib.

BTK Occupancy Assay

This assay is designed to measure the extent to which a BTK inhibitor is bound to its target in a cellular context.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) or tumor cells are isolated from samples.

-

Inhibitor Treatment: Cells are incubated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Cells are lysed to release intracellular proteins, including BTK.

-

Capture of Free BTK: The lysate is added to microplates coated with a capture reagent (e.g., NeutrAvidin) that binds a biotinylated probe specific for unoccupied BTK.

-

Capture of Total BTK: In parallel, the lysate is added to microplates coated with an anti-BTK antibody to capture both occupied and unoccupied BTK.

-

Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a measurable signal.

-

Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from the free BTK wells to the total BTK wells.

Cell Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) are seeded into 96-well plates.

-

Compound Addition: A serial dilution of this compound is added to the wells.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The luminescent signal is read, and the IC50 value (the concentration of inhibitor that reduces cell proliferation by 50%) is calculated.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo data for zanubrutinib (S-enantiomer). While specific data for the (R)-enantiomer is not available, these values provide a benchmark for the expected activity of a potent BTK inhibitor.

| Assay | Cell Line / System | Parameter | Value |

| BTK Enzymatic Assay | Recombinant BTK | IC50 | ~0.2 nM |

| Cellular BTK Autophosphorylation | TMD8 cells | IC50 | ~1.5 nM |

| Cell Proliferation | TMD8 cells | IC50 | ~8.0 nM |

| In Vivo Tumor Growth Inhibition | OCI-Ly10 Xenograft Model | ED50 | ~2.5 mg/kg |

Conclusion

This compound is the enantiomer of the clinically approved BTK inhibitor, zanubrutinib. While its specific biological profile is not extensively documented in publicly available literature, the provided IUPAC name and CAS number serve as precise identifiers for this compound. The established mechanism of action and experimental protocols for zanubrutinib offer a robust framework for the investigation and characterization of this compound by researchers and drug development professionals. Further studies are warranted to elucidate the distinct pharmacological properties of the (R)-enantiomer and its potential therapeutic utility.

References

Enantiomeric Purity of (R)-Zanubrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanubrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, is a chiral molecule approved for the treatment of various B-cell malignancies.[1][][3] The clinically active form is the (R)-enantiomer, making the control of its enantiomeric purity a critical aspect of its synthesis and quality control. This technical guide provides an in-depth overview of the methods used to synthesize and analyze the enantiomeric purity of (R)-Zanubrutinib, offering detailed experimental protocols and a summary of reported purity levels.

Introduction to Stereochemistry in Drug Development

Chirality plays a pivotal role in pharmacology, as enantiomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[4] For Zanubrutinib, the (R)-enantiomer is responsible for the desired inhibitory activity against BTK.[5] Therefore, ensuring a high enantiomeric purity of this compound is essential for its safety and efficacy.

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution

Early synthetic routes for Zanubrutinib often involved the preparation of a racemic mixture, followed by chiral resolution to isolate the desired (R)-enantiomer. One patented method describes the resolution of a racemic intermediate using a chiral acid, such as D-dibenzoyl tartaric acid. However, this process can be inefficient, sometimes requiring multiple resolution steps to achieve the high optical purity required for pharmaceutical use. Another approach involves a single chiral resolution step later in the synthesis using L-dibenzoyl tartaric acid, which has been reported to yield this compound with a high enantiomeric excess.

Asymmetric Synthesis

More advanced synthetic strategies focus on asymmetric synthesis, which introduces the desired stereochemistry early in the synthetic route, avoiding the need for resolution of a racemic mixture. Catalytic asymmetric hydrogenation is one such method that has been explored. This approach can lead to the formation of the chiral center with high enantiomeric excess (e.e.).

Quantitative Analysis of Enantiomeric Purity

Several analytical techniques are employed to determine the enantiomeric purity of this compound, with High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) being the most common and reliable method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. For Zanubrutinib, an immobilized amylose-based CSP has been shown to be effective.

Table 1: Summary of Reported Enantiomeric Purity of this compound

| Synthetic Method | Resolution/Catalyst | Reported Enantiomeric Excess (e.e.) | Reference |

| Chiral Resolution | D-dibenzoyl tartaric acid | 92% (requiring further purification) | WO2018033853 |

| Chiral Resolution | L-dibenzoyl tartaric acid | ≥ 99.85% | WO2023062504A1 |

| Asymmetric Synthesis | Catalytic Asymmetric Hydrogenation | up to 98% | ChemRxiv |

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity of Zanubrutinib

This protocol is based on a method developed for the chiral separation of Zanubrutinib enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: CHIRALPAK® IB N-5 (4.6 x 250mm), 5µm

-

Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) (80/20/0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

UV Detection: 240 nm

-

Sample Concentration: 1.0 mg/mL

-

Diluent: Mobile Phase

Procedure:

-

Prepare the mobile phase by mixing acetonitrile, methanol, and DEA in the specified ratio. Degas the mobile phase before use.

-

Prepare a sample solution of Zanubrutinib at a concentration of 1.0 mg/mL in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject the sample solution onto the column and record the chromatogram.

-

The two enantiomers will be separated, with the (S)-enantiomer typically eluting before the (R)-enantiomer.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizations

Logical Workflow for Synthesis and Analysis of this compound

Caption: Workflow for this compound Synthesis and Purity Analysis.

Simplified Signaling Pathway of Zanubrutinib

References

- 1. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

(R)-Zanubrutinib: A Comprehensive Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Zanubrutinib (Zanubrutinib), marketed as BRUKINSA®, is a second-generation, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase and a critical signaling molecule for the B-cell antigen receptor (BCR) and cytokine receptor pathways.[1][3] These pathways are essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[4] Aberrant activation of the BCR signaling pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.

Zanubrutinib was designed to be a more selective inhibitor of BTK with minimized off-target effects compared to the first-generation inhibitor, ibrutinib. This enhanced selectivity is attributed to its chemical structure, which optimizes binding to BTK while reducing interactions with other kinases, potentially leading to an improved safety profile.

This technical guide provides an in-depth overview of the target protein binding affinity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Target Protein Binding Affinity

Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the adenosine triphosphate (ATP)-binding pocket of BTK. This irreversible binding leads to the inhibition of BTK's kinase activity. The potency and selectivity of Zanubrutinib have been characterized through various biochemical and cellular assays.

Quantitative Binding Affinity Data

The following tables summarize the in vitro inhibitory activity of Zanubrutinib against its primary target, BTK, and a panel of off-target kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half) and second-order rate constants (k_inact/K_i) for covalent inhibitors, which reflect the efficiency of covalent bond formation.

| Target | Parameter | Value | Assay Type | Reference |

| BTK | IC50 | <0.5 nM | Biochemical (TR-FRET) | |

| k_inact/K_i | 1.2 x 10^6 M-1s-1 | Biochemical | ||

| IC50 (REC-1 cells) | 0.9 nM | Cellular | ||

| IC50 (TMD8 cells) | 0.4 nM | Cellular | ||

| IC50 (OCI-Ly-10 cells) | 1.5 nM | Cellular | ||

| IC50 (SU-DHL-6 cells) | 3.8 nM | Cellular |

Table 1: this compound On-Target Binding Affinity for BTK.

| Target Kinase | IC50 (nM) |

| TEC | 26 |

| ITK | >1000 |

| EGFR | 24 |

| ERBB2 (HER2) | 110 |

| ERBB4 (HER4) | 2.2 |

| SRC | 120 |

| FGR | 5.1 |

| FRK | 13 |

| LYNA | 14 |

| HCK | 22 |

| LCK | 30 |

| BLK | 3.3 |

| YES1 | 19 |

| JAK3 | >1000 |

Table 2: this compound Off-Target Kinase Selectivity Profile (Biochemical IC50 values). Data sourced from the primary discovery publication.

Experimental Protocols

Biochemical BTK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of Zanubrutinib to inhibit the enzymatic activity of recombinant human BTK.

Principle: The assay is based on the TR-FRET methodology. Recombinant BTK is pre-incubated with Zanubrutinib. The enzymatic reaction is initiated by the addition of a biotinylated peptide substrate and ATP. The extent of substrate phosphorylation is detected using a europium-labeled anti-phosphotyrosine antibody (donor) and an allophycocyanin-labeled streptavidin (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibition of BTK by Zanubrutinib leads to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

-

Recombinant human BTK enzyme is diluted in assay buffer.

-

Zanubrutinib is serially diluted in DMSO and then further diluted in assay buffer.

-

Substrate solution: Biotinylated peptide substrate and ATP are prepared in assay buffer.

-

Detection solution: Europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin are prepared in detection buffer.

-

-

Assay Procedure:

-

Add 5 µL of diluted Zanubrutinib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of diluted BTK enzyme solution to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for covalent bond formation.

-

Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the detection solution to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission.

-

Plot the emission ratio against the logarithm of the Zanubrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

KinomeScan™ Selectivity Profiling

This method is used to assess the selectivity of Zanubrutinib against a large panel of human kinases.

Principle: The KINOMEscan™ platform utilizes a competition binding assay. The kinase of interest is tagged with a DNA tag and immobilized on a solid support. Zanubrutinib is incubated with the kinase in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. If Zanubrutinib binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower amount of kinase detected.

Protocol:

-

A proprietary panel of human kinases expressed as fusions with a DNA tag is used.

-

Test compounds (Zanubrutinib) are incubated with the kinase-tagged T7 phage and an immobilized, active-site directed reference ligand.

-

The mixture is allowed to reach equilibrium.

-

The unbound phage is washed away.

-

The amount of kinase-tagged phage remaining bound to the solid support is quantified using qPCR.

-

The results are expressed as a percentage of the DMSO control, and lower values indicate stronger binding of the test compound to the kinase.

Visualizations

BTK Signaling Pathway

Caption: BTK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow for BTK Biochemical Inhibition Assay

Caption: Workflow for the TR-FRET based biochemical assay for BTK inhibition.

Logical Relationship of Zanubrutinib's Binding Characteristics

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Zanubrutinib

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of zanubrutinib. The active pharmaceutical ingredient, zanubrutinib, is the (S)-enantiomer. The information presented herein pertains to this specific molecule as it is the clinically developed and approved form. Data regarding the (R)-enantiomer is not available in published literature, suggesting it is not the pharmacologically active component.

Pharmacokinetics (PK)

Zanubrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) designed to maximize BTK occupancy while minimizing off-target effects.[1][2] Its pharmacokinetic profile is characterized by rapid oral absorption and elimination.[1][3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration, zanubrutinib is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) being approximately 2 hours.[4] The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) show a dose-proportional increase at doses ranging from 40 mg to 320 mg. Due to its short half-life, there is minimal systemic accumulation observed after repeated dosing. Administration with food does not have a clinically significant effect on the AUC of zanubrutinib, allowing it to be taken with or without meals.

Distribution: Zanubrutinib is approximately 94% bound to human plasma proteins. The geometric mean apparent steady-state volume of distribution (Vd) is 881 L, indicating extensive tissue distribution.

Metabolism: Zanubrutinib is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. There are no major active metabolites found in circulation.

Excretion: The drug is primarily eliminated through feces. After a single radiolabeled 320 mg dose, approximately 87% of the dose was recovered in feces (with 38% as the unchanged drug) and about 8% was recovered in urine (with less than 1% as the unchanged drug). The mean apparent oral clearance (CL/F) is 182 L/h. The mean terminal elimination half-life is approximately 2 to 4 hours.

Table 1: Summary of Single-Dose and Steady-State Pharmacokinetic Parameters of Zanubrutinib | Parameter | 160 mg Single Dose | 320 mg Single Dose | 160 mg Twice Daily (BID) at Steady State | 320 mg Once Daily (QD) at Steady State | | :--- | :--- | :--- | :--- | :--- | | Median Tmax (hours) | ~2 | ~2 | 2 | 2 | | Mean Cmax (ng/mL) | 346 | 658 | 314 | 543 | | Mean Daily AUC (ng·h/mL) | - | - | 2295 | 2180 | | Mean Half-life (t½) (hours) | ~4 | ~4 | ~2-4 | ~2-4 | | Plasma Protein Binding (%) | \multicolumn{4}{c|}{~94} | | Apparent Oral Clearance (CL/F) (L/h) | \multicolumn{4}{c|}{182} | | Apparent Volume of Distribution (Vd) (L) | \multicolumn{4}{c|}{881} |

Special Populations and Drug-Drug Interactions

Hepatic Impairment: Zanubrutinib exposure (AUC) is increased in individuals with severe hepatic impairment (Child-Pugh Class C) by 2.9-fold for the unbound fraction, while mild to moderate impairment does not cause clinically significant changes.

Renal Impairment: No clinically significant differences in zanubrutinib pharmacokinetics have been observed in patients with mild to moderate renal impairment (creatinine clearance ≥ 30 mL/minute).

Other Factors: Age, sex, race, and body weight do not have a clinically meaningful impact on the pharmacokinetics of zanubrutinib, and no dose adjustments are needed based on these factors.

Drug-Drug Interactions: As zanubrutinib is a CYP3A4 substrate, its plasma concentration is significantly affected by CYP3A modulators.

Table 2: Effect of Co-administered CYP3A Modulators on Zanubrutinib Pharmacokinetics

| Co-administered Drug | Effect on Zanubrutinib | Cmax Change | AUC Change | Recommendation |

|---|---|---|---|---|

| Itraconazole (Strong CYP3A Inhibitor) | Increased Exposure | 2.6-fold Increase | 3.8-fold Increase | Dose reduction of zanubrutinib is recommended. |

| Rifampin (Strong CYP3A Inducer) | Decreased Exposure | 12.6-fold Decrease | 13.5-fold Decrease | Co-administration should be avoided. |

Pharmacodynamics (PD)

Mechanism of Action

Zanubrutinib is a potent and highly selective inhibitor of Bruton's tyrosine kinase. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells. Zanubrutinib forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of BTK. This action blocks BTK enzymatic activity, leading to the inhibition of downstream signaling and subsequent apoptosis of malignant B-cells.

Target Engagement: BTK Occupancy

The pharmacodynamic effect of zanubrutinib is quantified by measuring the occupancy of the BTK protein in both peripheral blood mononuclear cells (PBMCs) and lymph node tissues. High and sustained BTK occupancy is a key attribute of zanubrutinib, ensuring continuous inhibition of the target. At the recommended total daily dose of 320 mg, zanubrutinib achieves complete and sustained BTK inhibition. The 160 mg BID regimen was selected as the recommended phase 2 dose because it resulted in more consistent and complete BTK occupancy in lymph nodes at trough drug concentrations compared to the 320 mg QD regimen.

Table 3: Median Steady-State BTK Occupancy by Dosing Regimen

| Tissue Compartment | 320 mg Once Daily (QD) | 160 mg Twice Daily (BID) |

|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | >95% (sustained) | >95% (sustained) |

| Lymph Nodes (at trough) | 94% | 100% |

Experimental Protocols

Pharmacokinetic Analysis

The quantification of zanubrutinib plasma concentrations in clinical studies is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Sample Collection: Blood samples are collected at predetermined time points following drug administration.

-

Sample Processing: Plasma is separated from whole blood via centrifugation.

-

Analysis: The HPLC-MS/MS assay is used to measure zanubrutinib concentrations, with a typical lower limit of quantitation of 1.00 ng/mL.

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using noncompartmental analysis methods, commonly performed with software like Phoenix WinNonlin. Population PK modeling has also been conducted using a two-compartment model with sequential zero-order and first-order absorption.

BTK Occupancy Assay

BTK occupancy is assessed using a validated, probe-based enzyme-linked immunosorbent assay (ELISA). This method measures the amount of free, unoccupied BTK relative to the total amount of BTK protein.

-

Sample Collection: PBMCs are isolated from whole blood samples, or biopsies are taken from lymph nodes.

-

Cell Lysis: The collected cells are lysed to release intracellular proteins, including BTK.

-

Measurement of Free BTK:

-

Cell lysates are added to microtiter plates coated with NeutrAvidin.

-

A biotinylated-zanubrutinib probe is then added, which binds specifically to the active site of any free (unoccupied) BTK protein.

-

The probe-BTK complex is captured by the NeutrAvidin-coated plate.

-

A detection antibody and substrate are used to generate a signal proportional to the amount of free BTK.

-

-

Measurement of Total BTK:

-

In a parallel assay, cell lysates are added to plates directly coated with an anti-BTK capture antibody.

-

A different anti-BTK detection antibody is used to quantify the total amount of BTK protein present, regardless of its occupancy status.

-

-

Calculation: BTK occupancy is calculated using the ratio of free to total BTK in post-dose samples relative to the baseline (pre-dose) sample. The formula is: Occupancy (%) = 100 * (1 - [Free BTK post-dose / Total BTK post-dose] / [Free BTK pre-dose / Total BTK pre-dose]).

References

- 1. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Zanubrutinib: A Deep Dive into the Mechanism of Action in B-Cell Malignancies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zanubrutinib is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies.[1][2][3] Developed to improve upon the first-generation BTK inhibitor ibrutinib, zanubrutinib was designed for greater specificity to the BTK target, thereby minimizing off-target effects and improving its safety profile.[4][5] This guide provides a comprehensive technical overview of zanubrutinib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Irreversible BTK Inhibition

The cornerstone of zanubrutinib's therapeutic effect is its specific and covalent inhibition of Bruton's tyrosine kinase, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.

1.1. Covalent Binding to BTK

Zanubrutinib acts by forming a permanent, covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme. This irreversible binding effectively and permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates. The high potency of zanubrutinib against BTK is demonstrated by its low half-maximal inhibitory concentration (IC50) in biochemical assays.

1.2. Disruption of the B-Cell Receptor (BCR) Signaling Pathway

The BCR pathway is essential for the development, proliferation, survival, and activation of both normal and malignant B-lymphocytes. In many B-cell cancers, this pathway is constitutively active, providing constant pro-survival signals to the malignant cells.

By inactivating BTK, zanubrutinib effectively shuts down this critical signaling cascade. The inhibition of BTK prevents the phosphorylation and subsequent activation of phospholipase C gamma 2 (PLCγ2). This blockade halts the generation of second messengers, which in turn suppresses the activation of major downstream pro-survival pathways, including nuclear factor-κB (NF-κB) and the PI3K-AKT pathway. The ultimate consequence is the induction of apoptosis (programmed cell death) in malignant B-cells and a reduction in tumor growth.

Quantitative Data

2.1. Kinase Selectivity Profile

A key feature of zanubrutinib is its high selectivity for BTK with minimal inhibition of other kinases, which is believed to contribute to its favorable safety profile compared to ibrutinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) of zanubrutinib against BTK and a panel of other kinases, demonstrating its superior selectivity.

| Kinase Target | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Selectivity Rationale |

| BTK | <0.5 | 0.8 | 3.8 | Primary Target |

| ITK | 10.0 | 0.8 | 19.0 | Reduced T-cell mediated off-target effects |

| TEC | 3.6 | 2.1 | 24.0 | Member of the TEC kinase family |

| EGFR | >10,000 | 9.5 | >10,000 | Reduced risk of rash and diarrhea |

| HER2 (ERBB2) | >10,000 | 26.0 | >10,000 | Avoidance of HER2-related toxicities |

| JAK3 | 31.0 | 25.0 | >10,000 | Reduced immunosuppressive off-target effects |

| BLK | 0.6 | 0.5 | 0.6 | Src family kinase involved in B-cell signaling |

Data compiled from preclinical studies. Values represent approximate IC50s and may vary between different assays.

2.2. Clinical Efficacy in B-Cell Malignancies

Zanubrutinib has demonstrated superior or comparable efficacy and a better safety profile in several Phase 3 clinical trials compared to standard-of-care treatments, including ibrutinib.

| Clinical Trial | Malignancy | Comparison Arm | Key Efficacy Endpoint | Zanubrutinib Arm | Comparison Arm |

| ALPINE | Relapsed/Refractory CLL/SLL | Ibrutinib | 36-month Progression-Free Survival (PFS) | 65.8% | 54.3% |

| Overall Response Rate (ORR) | 85.0% | 74.8% | |||

| SEQUOIA (TN w/o del17p) | Treatment-Naïve (TN) CLL/SLL | Bendamustine + Rituximab | 24-month Progression-Free Survival (PFS) | 86% | 70% |

| Overall Response Rate (ORR) | 95% | 85% | |||

| SEQUOIA (TN w/ del17p) | TN CLL/SLL with del(17p) | Single-Arm | 60-month Progression-Free Survival (PFS) | 72.2% | N/A |

| Overall Response Rate (ORR) | 97.3% | N/A | |||

| ASPEN | Waldenström Macroglobulinemia (WM) | Ibrutinib | CR + VGPR Rate* | 36% | 22% |

CLL = Chronic Lymphocytic Leukemia; SLL = Small Lymphocytic Lymphoma; CR = Complete Response; VGPR = Very Good Partial Response. Data extracted from published results of the ALPINE, SEQUOIA, and ASPEN clinical trials.

Experimental Protocols

3.1. Biochemical Kinase Inhibition Assay (TR-FRET)

This assay quantifies the ability of zanubrutinib to inhibit the enzymatic activity of purified BTK protein.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a peptide substrate by the BTK enzyme. Inhibition of BTK by zanubrutinib results in a decreased FRET signal.

-

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% BSA). Dilute recombinant human BTK enzyme and a biotinylated peptide substrate in the assay buffer. Prepare serial dilutions of zanubrutinib in DMSO, then dilute in assay buffer.

-

Enzyme/Inhibitor Pre-incubation: Add diluted BTK enzyme to a 384-well assay plate. Add the serially diluted zanubrutinib or DMSO vehicle control. Incubate for 60 minutes at room temperature to allow for covalent bond formation.

-

Kinase Reaction: Initiate the reaction by adding a mix of the peptide substrate and ATP (at its Km concentration). Incubate for 60 minutes at room temperature.

-

Detection: Stop the reaction by adding a stop/detection buffer containing EDTA, a Europium (Eu)-conjugated anti-phosphotyrosine antibody, and streptavidin-labeled XL665.

-

Signal Reading: Incubate for 60 minutes at room temperature to allow antibody binding. Read the TR-FRET signal on a compatible plate reader (excitation at ~337 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of fluorescence (665 nm / 620 nm). Plot the percentage of inhibition against the logarithm of zanubrutinib concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

3.2. Cell Viability / Proliferation Assay (MTS/CellTiter-Glo)

This assay assesses the effect of zanubrutinib on the proliferation and viability of malignant B-cell lines.

-

Principle: Metabolically active, viable cells reduce a tetrazolium salt (MTS) into a colored formazan product, or lyse to release ATP (CellTiter-Glo). The amount of color or luminescence produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Plating: Seed B-cell malignancy cell lines (e.g., TMD8, REC-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight to allow cells to adhere and enter a logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of zanubrutinib in culture medium. Add 100 µL of the diluted compound to the wells, resulting in the final desired concentrations. Include wells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.

-

Reagent Addition:

-

For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color development is sufficient.

-

For CellTiter-Glo: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well.

-

-

Signal Reading:

-

For MTS: Shake the plate briefly and measure the absorbance at 490 nm using a microplate reader.

-

For CellTiter-Glo: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

-

-

Data Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Plot viability against the logarithm of zanubrutinib concentration to calculate the IC50 value.

-

3.3. BTK Occupancy Assay (ELISA)

This assay measures the percentage of BTK enzyme in cells that is bound by zanubrutinib.

-

Principle: A specialized ELISA-based method is used to quantify both the total amount of BTK protein and the amount of "free" BTK (not bound by an inhibitor) in cell lysates. The difference indicates the level of target occupancy.

-

Protocol:

-

Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) or lymph node tissue from patients at baseline and at various time points after zanubrutinib administration.

-

Cell Lysis: Lyse the collected cells using a lysis buffer containing protease and phosphatase inhibitors to release cellular proteins.

-

Total BTK Quantification:

-

Coat a 96-well plate with a capture anti-BTK antibody overnight.

-

Block the plate with BSA.

-

Add cell lysates to the wells and incubate to allow the capture antibody to bind total BTK protein.

-

Wash the plate, then add a detection anti-BTK antibody conjugated to a reporter enzyme (e.g., HRP).

-

Wash again, add substrate, and measure the signal to quantify total BTK.

-

-

Free BTK Quantification:

-

Coat a 96-well plate with NeutrAvidin.

-

Add a biotinylated covalent BTK probe (e.g., biotinylated-zanubrutinib) to the cell lysates. This probe will only bind to free, unoccupied BTK.

-

Add the lysate/probe mixture to the NeutrAvidin-coated plate and incubate.

-

Wash the plate, then add a detection anti-BTK antibody and proceed as in the total BTK quantification.

-

-

Data Analysis: Calculate BTK occupancy using the formula:

-

Occupancy (%) = [1 - (Free BTK Signal / Total BTK Signal)] x 100

-

Adjustments are made based on baseline (pre-dose) measurements to account for inter-patient variability.

-

-

3.4. In Vivo Tumor Xenograft Model

This method evaluates the anti-tumor efficacy of zanubrutinib in a living animal model.

-

Principle: Human B-cell lymphoma cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with zanubrutinib, and the effect on tumor growth is measured over time.

-

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NOG mice) to prevent rejection of human tumor cells.

-

Cell Implantation: Subcutaneously inject a suspension of a human B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once tumors become palpable.

-

Treatment Initiation: When average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer zanubrutinib orally (e.g., via oral gavage) at clinically relevant doses (e.g., 20 mg/kg, twice daily). The control group receives the vehicle solution on the same schedule.

-

Efficacy Measurement: Continue treatment for a specified period (e.g., 21-28 days). Measure tumor volume and body weight 2-3 times per week.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study to quantify the efficacy of zanubrutinib compared to the vehicle control.

-

Conclusion

This compound is a highly selective, second-generation covalent inhibitor of BTK. Its mechanism of action is centered on the irreversible inactivation of BTK, leading to the potent and sustained disruption of the pro-survival BCR signaling pathway in malignant B-cells. This high on-target potency, combined with minimal off-target kinase inhibition, translates into robust clinical efficacy and an improved safety profile in the treatment of a range of B-cell malignancies. The experimental data consistently demonstrate its superiority in kinase selectivity and, in key clinical settings, improved patient outcomes compared to the first-generation inhibitor, ibrutinib.

References

- 1. Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zanubrutinib, Next-Generation BTK, Leads to Impressive Responses in Patients with CLL or SLL [ahdbonline.com]

- 4. researchgate.net [researchgate.net]

- 5. iwmf.com [iwmf.com]

(R)-Zanubrutinib: A Technical Guide to a Highly Selective Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Zanubrutinib (hereafter referred to as Zanubrutinib) is a second-generation, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1] It was specifically designed for increased selectivity and sustained BTK inhibition, aiming to improve upon the efficacy and safety profile of first-generation BTK inhibitors.[2][3] This technical guide provides an in-depth overview of Zanubrutinib's mechanism of action, its interaction with BTK, and the experimental methodologies used to characterize its activity.

Zanubrutinib forms a covalent, irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[4] This targeted covalent inhibition effectively blocks the kinase activity of BTK, a critical signaling molecule in the B-cell receptor (BCR) pathway.[5] The BCR pathway is fundamental for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells. By inhibiting BTK, Zanubrutinib disrupts these downstream signaling events, leading to reduced tumor growth and survival in various B-cell malignancies.

Quantitative Analysis of BTK Inhibition

The potency and selectivity of Zanubrutinib have been extensively characterized through various biochemical and cellular assays. The following tables summarize key quantitative data, comparing Zanubrutinib to other clinically relevant BTK inhibitors, Ibrutinib and Acalabrutinib.

Table 1: In Vitro Potency (IC50, nM) against BTK and Select Off-Target Kinases

| Kinase | Zanubrutinib (IC50, nM) | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Reference |

| BTK | 0.22 - 1.8 | 0.2 - 3.5 | <10 | |

| EGFR | 606 - 3210 | 101 - 323 | >1000 | |

| ITK | 30 - 3265 | 0.9 - 189 | >1000 | |

| TEC | 1.9 | 0.8 | - | |

| JAK3 | 200 | 3.9 | - | |

| HER2 | 661 | 9.4 | - | |

| SRC | - | - | >1000 | |

| LCK | - | - | >1000 |

Table 2: Cellular Activity and Pharmacokinetic Parameters

| Parameter | Zanubrutinib | Ibrutinib | Acalabrutinib | Reference |

| Cellular BTK Occupation Assay (IC50, nM) | 2.2 | 2.3 | - | |

| Rec-1 Proliferation Assay (IC50, nM) | 0.36 | 0.34 | - | |

| Time to Maximum Concentration (Tmax, hours) | ~2 | - | - | |

| Terminal Half-life (t1/2, hours) | ~2-4 | - | - | |

| BTK Occupancy in PBMCs (at 320mg total daily dose) | >95% | - | - |

Signaling Pathways and Mechanism of Action

Zanubrutinib's therapeutic effect is a direct consequence of its potent and sustained inhibition of BTK, a key node in the B-cell receptor signaling pathway. The following diagram illustrates the canonical BTK signaling cascade and the point of inhibition by Zanubrutinib.

Caption: BTK signaling pathway and Zanubrutinib's mechanism of action.

Upon B-cell receptor (BCR) activation, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate protein kinase C (PKC) and induce calcium mobilization. Ultimately, this cascade results in the activation of transcription factors such as NF-κB, which promote B-cell proliferation and survival. Zanubrutinib's covalent binding to Cys481 in BTK's active site prevents its kinase activity, thereby blocking this entire downstream signaling cascade.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of Zanubrutinib on BTK.

TR-FRET Biochemical Kinase Inhibition Assay

This assay quantitatively measures the direct inhibition of recombinant BTK enzyme activity by Zanubrutinib in a high-throughput format.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate by BTK. Inhibition of BTK by Zanubrutinib results in a decrease in the TR-FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of Zanubrutinib in DMSO.

-

Prepare a solution of recombinant human BTK enzyme in kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a solution of biotinylated peptide substrate and ATP in kinase assay buffer.

-

Prepare a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and a Streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665).

-

-

Kinase Reaction:

-

Add 2.5 µL of the Zanubrutinib serial dilution or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

-

Add 2.5 µL of the BTK enzyme solution to each well and incubate for 60 minutes at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding 5 µL of the TR-FRET detection solution.

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the Zanubrutinib concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for TR-FRET based BTK kinase inhibition assay.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of Zanubrutinib to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at Tyrosine 223 (Y223).

Protocol:

-

Cell Culture and Treatment:

-

Culture a B-cell lymphoma cell line (e.g., Ramos) in appropriate media.

-

Seed cells at a density of 1-2 x 10⁶ cells/mL.

-

Treat cells with varying concentrations of Zanubrutinib or DMSO for 2 hours.

-

Stimulate BTK activity by adding anti-IgM antibody for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BTK (Y223).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-BTK and total BTK.

-

Normalize the phospho-BTK signal to the total BTK signal.

-

Plot the normalized phospho-BTK signal against the Zanubrutinib concentration to determine the EC50.

-

In Vivo BTK Occupancy Assay

This assay measures the percentage of BTK enzyme that is covalently bound by Zanubrutinib in peripheral blood mononuclear cells (PBMCs) from treated subjects.

Protocol:

-

Sample Collection and Processing:

-

Collect whole blood samples from subjects at various time points post-Zanubrutinib administration.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Lyse the PBMCs to release cellular proteins.

-

-

BTK Occupancy Measurement:

-

Divide the cell lysate into two aliquots.

-

To one aliquot, add a biotinylated covalent BTK probe that binds to the same Cys481 residue as Zanubrutinib. This will label the unoccupied BTK.

-

The other aliquot is used to measure total BTK levels.

-

Capture the biotinylated probe-bound BTK using streptavidin-coated plates.

-

Detect the captured BTK and total BTK using an anti-BTK antibody in an ELISA format.

-

-

Data Analysis:

-

Calculate the amount of unoccupied BTK from the probe-labeled sample.

-

Calculate the total amount of BTK from the untreated sample.

-

Determine the percent BTK occupancy using the following formula: % Occupancy = (1 - (Unoccupied BTK / Total BTK)) * 100

-

Caption: Workflow for in vivo BTK occupancy assay.

Conclusion

This compound is a potent and highly selective second-generation BTK inhibitor. Its distinct pharmacological profile, characterized by high specificity for BTK and minimal off-target effects, translates into a favorable efficacy and safety profile in the treatment of B-cell malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Zanubrutinib and other novel BTK inhibitors, facilitating further advancements in the field of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (R)-Zanubrutinib

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and purification methods for (R)-Zanubrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information is compiled from various sources, including patents and scholarly articles, to offer comprehensive protocols and comparative data for researchers in the field of medicinal chemistry and drug development.

Introduction

Zanubrutinib is a next-generation BTK inhibitor designed for greater selectivity and to minimize off-target effects observed with first-generation inhibitors like ibrutinib.[1][] It is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL).[1][3] The synthesis of the enantiomerically pure this compound is crucial for its therapeutic efficacy and safety profile. This document outlines two primary strategies for its synthesis: chiral resolution of a racemic intermediate and asymmetric synthesis .

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common strategy involves the formation of a key pyrazolo[1,5-a]pyrimidine core, followed by chiral separation or asymmetric introduction of the stereocenter.

Synthetic Pathway Overview

A logical workflow for a common synthetic route is depicted below. This pathway involves the initial synthesis of a racemic intermediate followed by chiral resolution.

Caption: Synthetic workflow from a benzoic acid derivative to this compound via chiral resolution.

Experimental Protocols

Protocol 1: Synthesis via Chiral Resolution

This protocol outlines a common method for synthesizing this compound that relies on the chiral resolution of a racemic intermediate using a chiral resolving agent.[1]

Step 1: Synthesis of the Racemic Piperidine Intermediate

-

Formation of Vinyl Dinitrile: React a suitable benzoic acid derivative with malononitrile in refluxing ethyl acetate.

-

Formation of Ether Intermediate: The resulting vinyl dinitrile is methylated using trimethyl orthoformate in warm acetonitrile.

-

Formation of 2-Aminopyrazole and Cyclization: The ether intermediate is converted to the corresponding 2-aminopyrazole, which is then immediately reacted with a piperidine-containing keto aldehyde equivalent to form the zanubrutinib heterocyclic subunit.

-

Reduction and Deprotection: The fused pyrimidine ring is saturated via hydrogenation, followed by the acidic removal of the Boc protecting group to yield the racemic piperidine intermediate as a bis(HCl) salt.

Step 2: Chiral Resolution

-

Free Base Formation: The racemic piperidine bis(HCl) salt is treated with a base, such as potassium hydroxide, to generate the free base.

-

Salt Formation with Chiral Acid: The pH is adjusted with methanesulfonic acid (MsOH), followed by treatment with L-dibenzoyl tartaric acid (L-DBTA). This results in the selective crystallization of the desired (R)-enantiomer as the tartaric acid salt.

Step 3: Final Acylation

-

Acylation: The isolated (R)-piperidine-tartrate salt is reacted with acryloyl chloride under Schotten-Baumann conditions to furnish this compound.

| Step | Key Reagents | Yield | Purity/Enantiomeric Excess | Reference |

| Final Acylation Step | Acryloyl Chloride | 70% | Not Specified | |

| Chiral Resolution | L-Dibenzoyl Tartaric Acid (L-DBTA) | - | >98% optical purity | |

| Alternative Process | Suzuki Reaction, single chiral resolution | >4% | ≥99.85% ee |

Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation

An alternative to chiral resolution is the direct asymmetric synthesis of the chiral core. This approach can be more atom-economical and efficient.

Step 1: Asymmetric Hydrogenation

-

Reaction Setup: A pyrazolo[1,5-a]pyrimidine precursor is hydrogenated using an Iridium catalyst complexed with a chiral ligand, such as (R)-t-Bu-FcPhox.

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere with a specified catalyst loading.

| Catalyst | Catalyst Loading | Enantiomeric Excess (ee) | Reference |

| Ir/(R)-t-Bu-FcPhox complex | 1 mol % | up to 99.3% | |

| Ir-tBu-ax-Josiphos complex (for similar substrates) | Not Specified | 74-99% |

Purification Methods

Purification is a critical step to ensure the high purity and enantiomeric excess required for an active pharmaceutical ingredient (API).

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Caption: General purification workflow for this compound.

Protocol 3: Purification by Column Chromatography

Column chromatography is often employed to purify intermediates and the final product.

-

Stationary Phase: Silica gel is a common stationary phase.

-

Mobile Phase: A suitable solvent system is used to elute the compound of interest. The specific mobile phase composition will depend on the polarity of the compound and impurities.

Protocol 4: Purification by Crystallization

Crystallization is a highly effective method for obtaining high-purity crystalline forms of this compound and for controlling impurity levels.

-

Solvent Selection: Choose a solvent or a mixture of solvents in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature.

-

Crystallization: Allow the solution to cool slowly to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 5: Chiral HPLC for Enantiomeric Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric purity of this compound.

| Column | Mobile Phase | Flow Rate | Detection | Reference |

| CHIRALPAK IB N-5 | Acetonitrile/Methanol/DEA (80/20/0.1%) | 1.0 ml/min | UV 240 nm |

Conclusion

The synthesis of this compound can be achieved through multiple routes, with the choice of method often depending on factors such as scalability, cost, and desired enantiomeric purity. Chiral resolution using L-DBTA is a well-established method, while asymmetric hydrogenation offers a more direct approach to the desired enantiomer with high enantioselectivity. Purification is critical, with a combination of chromatography and crystallization being effective in achieving the high purity required for pharmaceutical applications. The analytical methods, particularly chiral HPLC, are vital for quality control and ensuring the final product meets the required specifications.

References

Chiral Synthesis of (R)-Zanubrutinib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the chiral synthesis of (R)-Zanubrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The document outlines two primary strategies for obtaining the desired (R)-enantiomer: an improved classical resolution method and a modern asymmetric hydrogenation approach. Additionally, the role of Zanubrutinib in the B-cell receptor (BCR) signaling pathway is illustrated.

Introduction

Zanubrutinib is a second-generation BTK inhibitor approved for the treatment of various B-cell malignancies.[1] Its covalent binding to the Cys481 residue of BTK leads to irreversible inhibition of the kinase, thereby disrupting the BCR signaling pathway essential for B-cell proliferation and survival.[2] The therapeutic efficacy of Zanubrutinib is enantiomer-specific, with the (R)-enantiomer being the active pharmaceutical ingredient. Therefore, robust and efficient methods for its chiral synthesis are of paramount importance.

Comparative Analysis of Chiral Synthesis Strategies

Two prominent methods for the synthesis of this compound are presented below. The choice of method may depend on factors such as scalability, cost of goods, and desired enantiopurity.

| Parameter | Improved Classical Resolution | Asymmetric Hydrogenation |

| Chirality Source | Chiral Resolving Agent (L-Dibenzoyl tartaric acid) | Chiral Catalyst (Ir/(R)-t-Bu-FcPhox complex) |

| Key Chiral Step | Resolution of a racemic intermediate | Enantioselective reduction of a prochiral pyrazolo[1,5-a]pyrimidine |

| Reported Enantiomeric Excess (ee) | ≥ 99.85%[3][4] | > 99%[5] |

| Overall Yield | Reported to be higher than earlier methods (which were around 4%) | Potentially higher due to avoidance of resolving away 50% of the material |

| Advantages | Utilizes well-established chemical principles; avoids expensive and sensitive catalysts. | Highly efficient in establishing the chiral center; potentially fewer steps. |

| Disadvantages | Requires at least one additional step for resolution and subsequent isolation; can have a lower theoretical maximum yield. | Requires a specialized and expensive iridium-based chiral catalyst. |

Experimental Protocols

Method 1: Improved Classical Resolution

This method involves the synthesis of a racemic intermediate, followed by a highly efficient single chiral resolution step using L-dibenzoyl tartaric acid.

Step 1: Synthesis of Racemic 2-bromo-7-(N-Boc-piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

A detailed, multi-step synthesis of the racemic core structure is undertaken, beginning with the reaction of 5-amino-3-bromo-1H-pyrazole-4-carbonitrile with N-Boc-(E)-4-(3-(dimethylamino)acryloyl)piperidine. This is followed by the reduction of the pyrimidine ring using sodium borohydride.

Step 2: Chiral Resolution

-

Procedure: The racemic intermediate from the previous step is subjected to deprotection of the Boc group. The resulting racemic amine is then treated with L-dibenzoyl tartaric acid in a mixture of acetonitrile and methanol.

-

Isolation: The desired (R)-enantiomer forms a diastereomeric salt with L-dibenzoyl tartaric acid and selectively precipitates from the solution. The salt is isolated by filtration.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-amine intermediate.

Step 3: Final Synthesis Steps

The enantiomerically enriched intermediate undergoes hydrolysis of the cyano group to a carboxamide, followed by an acylation reaction and a final Suzuki coupling to introduce the phenoxy-phenyl group, yielding this compound.

Method 2: Asymmetric Hydrogenation

This state-of-the-art method utilizes a chiral iridium catalyst to directly generate the (R)-enantiomer with high selectivity.

Step 1: Synthesis of the Prochiral Pyrazolo[1,5-a]pyrimidine Substrate

The synthesis of the flat, prochiral pyrazolo[1,5-a]pyrimidine precursor is achieved through established synthetic routes.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, the iridium precursor and the chiral ligand, (R)-t-Bu-FcPhox, are combined to form the active catalyst complex.

-

Hydrogenation Reaction:

-

To a solution of the pyrazolo[1,5-a]pyrimidine substrate in a suitable solvent (e.g., dichloromethane), the prepared iridium catalyst is added.

-

The reaction mixture is then subjected to a hydrogen atmosphere (pressure and temperature to be optimized) and stirred until the reaction is complete.

-

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the product is purified using standard techniques such as column chromatography to yield the enantiomerically enriched tetrahydropyrazolo[1,5-a]pyrimidine core.

Step 3: Conversion to this compound

The resulting chiral intermediate is then converted to this compound through a series of standard synthetic transformations, including the final acylation and Suzuki coupling steps.

Visualizations

Synthetic Workflow Overview

Caption: Comparative workflows for the chiral synthesis of this compound.

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

Caption: Simplified BCR signaling pathway and the inhibitory action of this compound on BTK.

Conclusion

The chiral synthesis of this compound can be effectively achieved through multiple strategies. While classical resolution offers a more traditional and potentially lower-cost approach, modern asymmetric catalysis provides a highly efficient and elegant solution for establishing the required stereocenter. The choice of synthetic route will ultimately be guided by the specific requirements of the manufacturing process, balancing factors of yield, purity, cost, and scalability. Understanding the underlying mechanism of action within the BCR signaling pathway underscores the critical importance of accessing the enantiomerically pure this compound for therapeutic applications.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]

- 4. WO2023062504A1 - Procédé de préparation de zanubrutinib - Google Patents [patents.google.com]

- 5. Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Quantification of (R)-Zanubrutinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (R)-Zanubrutinib in various matrices. The protocols are based on established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Achiral Quantification of Zanubrutinib by HPLC

This section outlines a stability-indicating HPLC method suitable for the determination of Zanubrutinib in bulk and pharmaceutical dosage forms.

Experimental Protocol: HPLC Method 1

A reliable and economical isocratic RP-HPLC technique has been developed for the evaluation of Zanubrutinib.[1]

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector.

-

Column: X-Bridge Phenyl column (250 mm x 4.6 mm, 5µm particle size).[1]

-

Mobile Phase: A mixture of Acetonitrile, 1% Ortho Phosphoric acid (pH 2.7), and Methanol in a 40:40:20 v/v/v ratio.[1]

-

Flow Rate: 1.0 ml/min.[1]

-

Detection Wavelength: 225 nm.[1]

-

Column Temperature: Ambient.

-

Injection Volume: Not specified.

-

Run Time: Approximately 15 minutes.

Experimental Protocol: HPLC Method 2

This method provides an alternative isocratic RP-HPLC approach for Zanubrutinib quantification.

-

Instrumentation: HPLC with a PDA detector.

-

Column: C18 column (250 × 4.6 mm, 5-μm particle size).

-

Mobile Phase: Acetonitrile and 0.1% Tri Ethyl Amine in a 65:35 v/v ratio.

-

Flow Rate: 1.0 ml/min.

-

Detection Wavelength: 219 nm.

-

Column Temperature: Ambient.

-

Injection Volume: Not specified.

-

Run Time: Approximately 6 minutes.

Data Presentation: HPLC Method Validation Parameters

| Parameter | Method 1 | Method 2 |

| Linearity Range | 10% - 150% of an unspecified concentration | 4-60 µg/ml |

| Regression Coefficient (R²) | 0.999 | Not specified |

| Limit of Detection (LOD) | 0.02 µg/ml | Not specified |

| Limit of Quantification (LOQ) | 0.2 µg/ml | Not specified |

| Precision (%RSD) | Repeatability: 0.74, Intermediate: 0.68 | Not specified |

| Accuracy (Recovery %) | 98-102% | Not specified |

| Retention Time (Rt) | 13.284 min | Not specified |

Note: The provided search results for Method 2 did not contain the same level of detailed validation data as for Method 1.

Experimental Workflow: HPLC Analysis

Caption: General workflow for the HPLC quantification of Zanubrutinib.

Achiral Quantification of Zanubrutinib in Biological Matrices by LC-MS/MS

This section details a sensitive UHPLC-MS/MS method for the quantification of Zanubrutinib in rat plasma.

Experimental Protocol: LC-MS/MS Method

-

Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Shimadzu 8040).

-

Column: Shim-pack velox C18 column (2.1 × 50 mm, 2.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: Methanol.

-

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-0.8 min: Linear gradient to 80% B

-

0.8-1.5 min: Hold at 80% B

-

1.5-2.5 min: Linear gradient to 10% B

-

2.5-3.0 min: Hold at 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Transitions:

-

Zanubrutinib: m/z 472.15 → 290.00.

-

Internal Standard (Ibrutinib): m/z 441.20 → 138.10.

-

-

Sample Preparation (Plasma): Protein precipitation with acetonitrile.

Data Presentation: LC-MS/MS Method Validation Parameters

| Parameter | Value |

| Linearity Range | 1-1000 ng/mL |

| Regression Coefficient (R²) | 0.999 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 9.8% |

| Inter-day Precision (%RSD) | < 5.8% |

| Accuracy (RE%) | Within ± 4.0% |

| Recovery (%) | 91.9-98.2% |

| Matrix Effect (%) | 97.5-106.3% |

| Retention Time (Zanubrutinib) | 2.3 min |

| Retention Time (IS) | 1.9 min |

Data sourced from a study in rat plasma.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for Zanubrutinib quantification in plasma by LC-MS/MS.

Chiral Separation of Zanubrutinib Enantiomers

This section provides a method for the enantiomeric separation of Zanubrutinib, which is crucial for determining the enantiomeric purity of this compound.

Experimental Protocol: Chiral HPLC Method

-

Instrumentation: HPLC system with a UV detector.

-

Column: CHIRALPAK IB N-5 (4.6 x 250mm, 5µm).

-

Mobile Phase: Acetonitrile/Methanol/DEA (80/20/0.1% v/v/v).

-

Flow Rate: 1.0 ml/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 240 nm.

-

Sample Concentration: 1.0 mg/ml in mobile phase.

Note: While this method is established for the separation of Zanubrutinib enantiomers, comprehensive validation data such as linearity, LOQ, and accuracy for the specific quantification of the (R)-enantiomer were not available in the provided search results.

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for the chiral separation of Zanubrutinib enantiomers.

Mechanism of Action: Zanubrutinib Signaling Pathway

Zanubrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Zanubrutinib blocks its kinase activity. This disruption of BCR signaling inhibits the proliferation and survival of malignant B-cells, leading to apoptosis.

Caption: this compound inhibits BTK in the BCR signaling pathway.

References

Application Notes and Protocols: (R)-Zanubrutinib In Vitro Cell-Based Assays

Introduction

Zanubrutinib is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It exerts its therapeutic effect by forming a covalent bond with the cysteine 481 residue in the active site of BTK, effectively blocking its enzymatic activity.[3][4] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the proliferation, survival, and activation of both normal and malignant B-cells.[3] Consequently, Zanubrutinib induces apoptosis and inhibits the growth of cancerous B-cells, making it an effective treatment for various B-cell malignancies, including Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL), and Waldenström's macroglobulinemia.

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the mechanism of action and efficacy of (R)-Zanubrutinib. The protocols are intended for researchers, scientists, and drug development professionals working in oncology and immunology.

B-Cell Receptor (BCR) Signaling Pathway Inhibition

Zanubrutinib's primary mechanism of action is the inhibition of BTK, a key kinase in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events activates BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of pathways such as NF-κB and PI3K/AKT, which promote cell survival and proliferation. Zanubrutinib's irreversible binding to BTK halts this cascade.

References

Application Notes and Protocols for Efficacy Studies of (R)-Zanubrutinib in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Zanubrutinib (hereafter referred to as zanubrutinib) is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[2] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, zanubrutinib effectively blocks its kinase activity, leading to the inhibition of downstream signaling cascades and subsequent apoptosis of malignant B-cells. These application notes provide an overview of preclinical animal models used to evaluate the efficacy of zanubrutinib and detailed protocols for conducting such studies.

Mechanism of Action: BTK Signaling Pathway

Zanubrutinib targets BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This leads to the activation of several signaling pathways, including the NF-κB and PI3K/AKT pathways, which are crucial for B-cell proliferation and survival. Zanubrutinib's inhibition of BTK disrupts this entire cascade.

Caption: BTK Signaling Pathway Inhibition by this compound.

Preclinical Animal Models for Efficacy Studies

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by subcutaneously implanting human B-cell lymphoma cell lines into immunocompromised mice. These models are valuable for initial efficacy screening of therapeutic agents.

a) OCI-LY10 Diffuse Large B-cell Lymphoma (DLBCL) Model: The OCI-LY10 cell line is derived from a patient with DLBCL of the activated B-cell like (ABC) subtype, which is often dependent on chronic BCR signaling.

b) TMD8 DLBCL Model: The TMD8 cell line is another ABC-DLBCL model that is sensitive to BTK inhibition.

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting tumor fragments from a patient directly into immunocompromised mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.

a) Mantle Cell Lymphoma (MCL) PDX Model: MCL is a B-cell non-Hodgkin lymphoma where BTK is a validated therapeutic target.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of zanubrutinib in various preclinical models.

Table 1: Efficacy of this compound in DLBCL Xenograft Models

| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| OCI-LY10 | Xenograft Mice | This compound | 2.5 mg/kg, p.o., BID | 76% | |

| OCI-LY10 | Xenograft Mice | This compound | 7.5 mg/kg, p.o., BID | 88% | |

| TMD8 (WT) | NCG Mice | This compound | 20 mg/kg, p.o., BID | Significant Regression | |

| TMD8 (BTK-V416L) | NCG Mice | This compound | 20 mg/kg, p.o., BID | Significant Regression |

Table 2: Efficacy of this compound in an MCL PDX Model

| Model Type | Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| Patient-Derived | Xenograft Mice | This compound | 30 mg/kg, p.o., BID | Significant Tumor Inhibition |

Experimental Workflow

The general workflow for conducting a preclinical efficacy study with zanubrutinib in a xenograft mouse model is outlined below.

Caption: General Workflow for a Xenograft Efficacy Study.

Detailed Experimental Protocols

Protocol 1: OCI-LY10 DLBCL Cell Line-Derived Xenograft (CDX) Efficacy Study

1. Cell Culture:

-

Culture OCI-LY10 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain logarithmic growth.

2. Animal Model:

-

Use female immunodeficient mice (e.g., NOD/SCID or NCG), 6-8 weeks of age.

-

Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation:

-

Harvest OCI-LY10 cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

4. Tumor Monitoring and Treatment:

-

Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-